molecular formula C18H19BrO3 B12896058 2,2',2''-(2-Bromopropane-1,1,1-triyl)tris(5-methylfuran) CAS No. 87688-71-9

2,2',2''-(2-Bromopropane-1,1,1-triyl)tris(5-methylfuran)

Katalognummer: B12896058
CAS-Nummer: 87688-71-9
Molekulargewicht: 363.2 g/mol
InChI-Schlüssel: YYHDOZBYILEIAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) is a complex organic compound characterized by the presence of a brominated propane core linked to three 2-methylfuran groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of 2-bromopropane with 2-methylfuran under specific conditions. One common method involves the use of a base such as sodium or potassium hydroxide in an ethanol solvent, followed by heating under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The furan rings can be oxidized under specific conditions to form different products.

    Reduction Reactions: The compound can be reduced to form derivatives with different properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the furan rings can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5’,5’'-(2-Bromopropane-1,1,1-triyl)tris(2-methylfuran) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

87688-71-9

Molekularformel

C18H19BrO3

Molekulargewicht

363.2 g/mol

IUPAC-Name

2-[2-bromo-1,1-bis(5-methylfuran-2-yl)propyl]-5-methylfuran

InChI

InChI=1S/C18H19BrO3/c1-11-5-8-15(20-11)18(14(4)19,16-9-6-12(2)21-16)17-10-7-13(3)22-17/h5-10,14H,1-4H3

InChI-Schlüssel

YYHDOZBYILEIAQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)(C3=CC=C(O3)C)C(C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.